molecular formula C9H13IN2OS B2925668 Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide CAS No. 189869-87-2

Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide

Cat. No.: B2925668
CAS No.: 189869-87-2
M. Wt: 324.18
InChI Key: KVOCVPYURLOASX-UHFFFAOYSA-N
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Description

Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide is a chemical compound with a complex structure that includes an ethyl group, a hydroxyphenyl group, and a carbamimidothioate group

Scientific Research Applications

Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Preparation Methods

The synthesis of Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxyphenyl isothiocyanate with ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The hydroxy group in the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide can be compared with other similar compounds, such as:

    4-Hydroxyphenyl isothiocyanate: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical reactions.

    Ethyl carbamimidothioate: Another related compound with similar functional groups but different chemical properties and applications.

    Hydroxyphenyl derivatives: A broad class of compounds with diverse biological and chemical activities, often used in research and industry

Properties

IUPAC Name

ethyl N'-(4-hydroxyphenyl)carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.HI/c1-2-13-9(10)11-7-3-5-8(12)6-4-7;/h3-6,12H,2H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOCVPYURLOASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=C(C=C1)O)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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